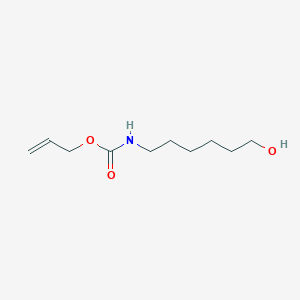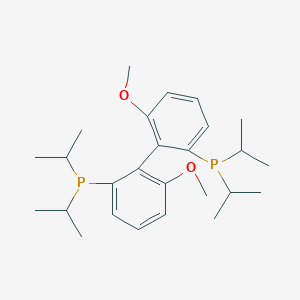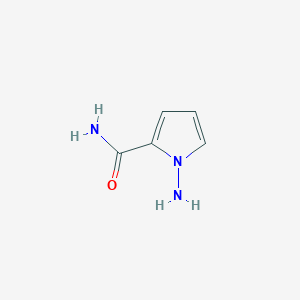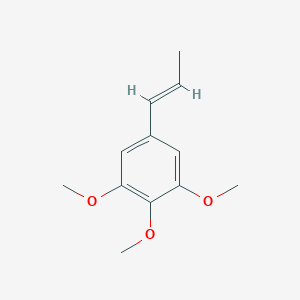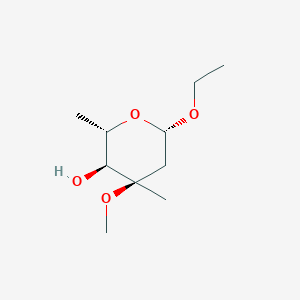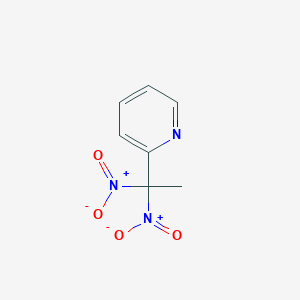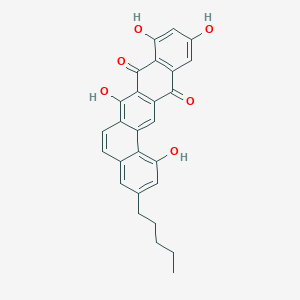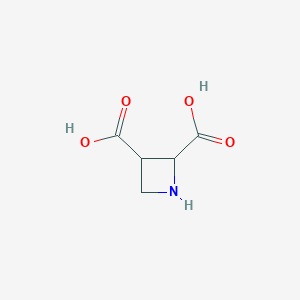
Azetidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-2,3-dicarboxylic acid (ADCA) is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ADCA is a non-proteinogenic amino acid, meaning it is not naturally found in proteins. It is synthesized from L-aspartic acid and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action of Azetidine-2,3-dicarboxylic acid is not fully understood. However, it is believed to work by regulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Azetidine-2,3-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Azetidine-2,3-dicarboxylic acid in lab experiments is its ability to regulate various signaling pathways in the body. This makes it a promising therapeutic agent for a wide range of diseases. However, one limitation of using Azetidine-2,3-dicarboxylic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Azetidine-2,3-dicarboxylic acid. One potential area of research is its use in the treatment of neurodegenerative diseases. Another potential area of research is its use in the development of novel anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to fully understand the mechanism of action of Azetidine-2,3-dicarboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
Azetidine-2,3-dicarboxylic acid can be synthesized using various methods. One of the most common methods involves the reaction of L-aspartic acid with acetic anhydride in the presence of a catalyst. The resulting product is then cyclized to form Azetidine-2,3-dicarboxylic acid.
Applications De Recherche Scientifique
Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
147332-14-7 |
|---|---|
Nom du produit |
Azetidine-2,3-dicarboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
Clé InChI |
BLLPFMQOLSYTBX-UHFFFAOYSA-N |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
SMILES canonique |
C1C(C(N1)C(=O)O)C(=O)O |
Synonymes |
2,3-Azetidinedicarboxylicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



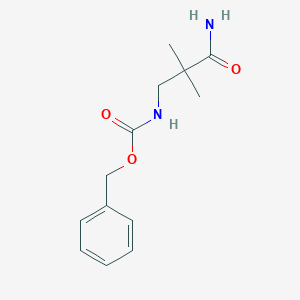
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
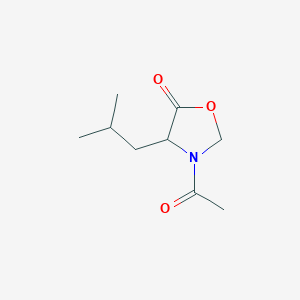
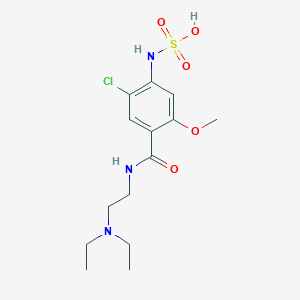
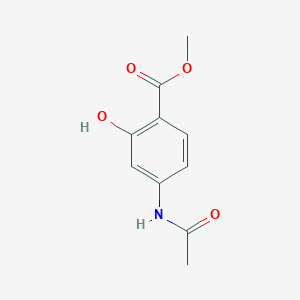
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
